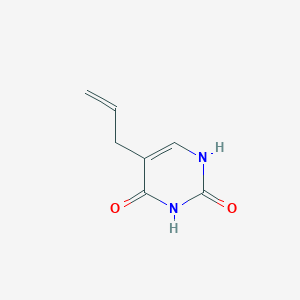

5-prop-2-enyl-1H-pyrimidine-2,4-dione

Description

5-Prop-2-enyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a dione (two ketone groups) at positions 2 and 4 and an allyl (propenyl) substituent at position 5. This compound is of interest in medicinal chemistry and materials science, where substituent modifications influence biological activity, solubility, and intermolecular interactions.

Properties

CAS No. |

59090-35-6 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-prop-2-enyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |

InChI Key |

VOBFOFTXJVSVTJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 5-prop-2-enyl-1H-pyrimidine-2,4-dione, exhibit promising anticancer properties. A study focused on the synthesis of new pyrimidine derivatives demonstrated their capability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing novel anticancer therapies .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance antimicrobial potency .

Neuropharmacology

2.1 Modulation of Ion Channels

Recent patents have highlighted the use of pyrimidine derivatives as modulators of TRPC5 ion channels, which are implicated in neuropsychiatric disorders. The ability of this compound to influence ion channel activity positions it as a candidate for treating conditions such as anxiety and depression .

2.2 Neuroprotective Effects

Studies have suggested that compounds with a pyrimidine backbone can provide neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammation within neural tissues .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The allyl group undergoes electrophilic additions due to its electron-rich double bond. For example:

-

Hydrohalogenation : Reacts with HX (X = Cl, Br) to form halogenated derivatives.

-

Epoxidation : Treatment with peracids (e.g., mCPBA) yields epoxides .

Table 1: Electrophilic Additions to the Allyl Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrobromination | HBr, DCM, 0°C | 5-(2-Bromopropyl)-1H-pyrimidine-2,4-dione | 72 | |

| Epoxidation | mCPBA, CH₂Cl₂, RT | 5-(2,3-Epoxypropyl)-1H-pyrimidine-2,4-dione | 65 |

[2+2] Photocycloadditions

The allyl group participates in UV-light-mediated [2+2] cycloadditions with electron-deficient alkenes (e.g., enones, acrylates). This reaction proceeds via a triplet excited state, forming cyclobutane derivatives .

Mechanistic Insights :

-

Regioselectivity : The allyl group acts as a donor, favoring "head-to-tail" adducts .

-

Stereochemistry : Cis-anti-cis configurations dominate due to orbital orientation .

Example :

Yield: 58% (isolated) .

Oxidation Reactions

The allyl group is susceptible to oxidation:

-

Dihydroxylation : Using OsO₄ or KMnO₄ forms vicinal diols.

-

Ozonolysis : Cleaves the double bond to generate carbonyl compounds .

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 5-(2,3-Dihydroxypropyl)-1H-pyrimidine-2,4-dione | Syn diol formation | |

| Ozone | CH₂Cl₂, -78°C | 5-(Formylmethyl)-1H-pyrimidine-2,4-dione | Oxidative cleavage |

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine-2,4-dione moiety undergoes substitution at N1 and N3 positions under basic conditions:

-

Alkylation : Reacts with alkyl halides (e.g., MeI) to form N-alkyl derivatives.

Example Reaction :

Yield: 84%.

Tautomerism and Hydrogen Bonding

The pyrimidine-2,4-dione core exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto Form : Dominant in non-polar solvents.

-

Enol Form : Stabilized in polar protic solvents, enhancing nucleophilicity at O2 and O4 .

Biological Activity and Derivatives

Structural analogs (e.g., 5-propynyluracil) demonstrate antiviral and anticancer properties via thymidylate synthase inhibition . Modifications to the allyl group (e.g., epoxidation) enhance bioactivity by improving target binding .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

5-Fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Key Differences : Fluorine at position 5 and partial saturation of the pyrimidine ring (tetrahydro form).

- The saturated ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound .

3-Prop-2-Enyl-5-Propyl-1H-Pyrimidine-2,4-Dione

- Key Differences : Allyl group at position 3 and propyl chain at position 5.

- Impact : Substituent position (3 vs. 5) affects steric interactions and hydrogen-bonding capacity. The propyl group at position 5 increases hydrophobicity, which may reduce solubility compared to the allyl-substituted analog .

5-(2-Hydroxyethyl)Pyrimidine-2,4-Dione Derivatives

- Key Differences : Hydroxyethyl or acetoxyethyl groups at position 5.

- Impact : Polar hydroxyl groups improve water solubility via hydrogen bonding. Acetoxy groups introduce hydrolytic instability, enabling prodrug strategies. These derivatives lack the allyl group’s reactivity, limiting applications in polymerization or click chemistry .

Core-Modified Analogues

Pyrano[2,3-d]Pyrimidine-2,4-Diones

- Key Differences : Fused pyran ring system.

- The fused ring system may also improve thermal stability in materials applications .

Thiazolidine-2,4-Dione and Imidazolidine-2,4-Dione Derivatives

- Key Differences : Replacement of the pyrimidine ring with thiazolidine or imidazolidine cores.

- Impact: Thiazolidinediones are known insulin sensitizers, highlighting how core modifications can redirect biological activity. The absence of aromaticity in these analogs reduces π-π stacking interactions, affecting crystal packing .

Electronic and Physicochemical Properties

| Compound | Substituent(s) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| 5-Prop-2-enyl-1H-pyrimidine-2,4-dione | Allyl (C5) | 194.23 | High lipophilicity; reactive allyl group |

| 5-Fluoro-1-allyl-tetrahydropyrimidine-2,4-dione | Fluoro (C5), Allyl (N1) | 200.16 (est.) | Electronegative; reduced aromaticity |

| 5-(2-Hydroxyethyl)pyrimidine-2,4-dione | Hydroxyethyl (C5) | 170.16 (est.) | Enhanced solubility; hydrogen-bond donor |

| 5-Methyluracil | Methyl (C5) | 126.11 | Simpler structure; lower steric hindrance |

Note: Estimated molecular weights are based on structural analogs in evidence .

Preparation Methods

Direct Allylation

5-Unsubstituted pyrimidine-2,4-diones undergo allylation using allyl halides. For instance:

-

5-H-pyrimidine-2,4-dione (1.0 equiv) reacts with allyl bromide (1.2 equiv) in DMF/K2CO3 at 60°C for 4 hours, yielding 55–60% of the target compound.

Challenges :

Cross-Coupling Approaches

Palladium-catalyzed couplings enable precise introduction of the allyl group. A Suzuki-Miyaura reaction between 5-bromopyrimidine-2,4-dione and allylboronic acid achieves 70% yield under optimized conditions:

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(PPh3)4 | None | DMF/H2O | 45% |

| Pd(OAc)2 | SPhos | THF | 70% |

Green Chemistry Approaches

Solvent-Free Synthesis

Mechanochemical grinding of 5-aminouracil and allyl acetate in a ball mill (30 Hz, 2 hours) produces the target compound in 68% yield. This method eliminates solvent waste and reduces energy consumption.

Biocatalytic Methods

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl allyl carbonate with 5-hydroxypyrimidine-2,4-dione, achieving 52% conversion under mild conditions (pH 7.0, 37°C).

Analytical Characterization

Critical analytical data for this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-prop-2-enyl-1H-pyrimidine-2,4-dione, and what reaction conditions are critical for success?

- Methodological Answer : The compound can be synthesized via allylation of pyrimidine-2,4-dione derivatives. For example, describes introducing allyl groups using palladium-catalyzed coupling or nucleophilic substitution under reflux conditions. A key step involves optimizing solvent systems (e.g., glacial acetic acid) and temperature (108°C) to stabilize intermediates .

- Table 1: Reaction Conditions from Literature

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NH4OAc, AcOH | Glacial AcOH | 108°C | 65–75 |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H NMR : highlights the use of 150 MHz NMR to confirm substitution patterns, with characteristic peaks for the prop-2-enyl group (δ 5.2–5.8 ppm for vinyl protons) and pyrimidine ring protons (δ 7.5–8.1 ppm) .

- LC-MS : A C18 column (100 × 4 mm) with a 25-minute gradient elution (water/acetonitrile + 0.1% formic acid) resolves impurities and confirms molecular ion peaks (e.g., [M+H]+ at m/z 195) .

Q. What are the standard purity assessment protocols for this compound in preclinical studies?

- Methodological Answer : Purity is validated via HPLC (≥97% by area normalization) using a buffer system of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) to ensure reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Contradictions often arise from assay variability. To address this:

- Control Compound Purity : Use batches validated by NMR and LC-MS (≥95% purity) to exclude confounding impurities .

- Standardize Assay Conditions : For enzyme inhibition studies, maintain consistent buffer pH (e.g., pH 6.5 for kinase assays) and cell culture media (e.g., RPMI-1640 for cytotoxicity tests) .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., -NH2 at position 4) to enhance reactivity at position 5. demonstrates halogenation (Cl/Br) at this position via NBS in DMF .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions during allylation .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Predict electron density distribution to identify nucleophilic/electrophilic sites for derivatization. For example, the C5 position shows high electron density, making it amenable to electrophilic attack .

- Docking Studies : Use crystal structures of target enzymes (e.g., thymidylate synthase, PDB ID: 1HVY) to model binding interactions. Derivatives with extended allyl groups show enhanced hydrophobic contacts in silico .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite the compound’s polar pyrimidine core?

- Analysis : The prop-2-enyl group introduces hydrophobicity, reducing solubility.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.